molecular formula C12H15N B8679314 N-(Cyclohex-3-en-1-yl)aniline CAS No. 68234-27-5

N-(Cyclohex-3-en-1-yl)aniline

Cat. No.: B8679314
CAS No.: 68234-27-5
M. Wt: 173.25 g/mol
InChI Key: USJHTKGBBPCQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclohex-3-en-1-yl)aniline is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

68234-27-5

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

N-cyclohex-3-en-1-ylaniline

InChI

InChI=1S/C12H15N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,7-8,12-13H,6,9-10H2

InChI Key

USJHTKGBBPCQGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture containing dioxane (12 mL), 3 mL of cyclohexene, 1 g of 4A Molecular Sieves, and 0.11 mmol of (2,6-dipicolinato)(HMPA)Mo(O)(ONPh) is heated at reflux (ca. 100° C.) under a nitrogen atmosphere while a toluene solution (50 mL) of N-phenyl hydroxylamine (1.26 g, 11.6 mmol) is added dropwise over a 24 hr period. After heating an additional 12-24 hr, the mixture was allowed to cool and the volatiles were removed by evaporation at reduced pressure. Chromatography of the residue over silica gel and elution with pentane afforded phenyl 3-cyclohexenyl amine (>95% one isomer by NMR, GC/MS) in 15-25% yield based on the hydroxylamine. Later fractions contained aniline, azobenzene and azoxybenzene.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
(2,6-dipicolinato)(HMPA)Mo(O)(ONPh)
Quantity
0.11 mmol
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred mixture containing dioxane (12 mL), 3 mL of cyclohexene, 1g of 4A Molecular Sieves, and 0.11 mmol of (2,6-dipicolinato)(HMPA)Mo(O) (ONPh) is heated at reflux (ca. 100° C.) under a nitrogen atmosphere while a toluene solution (50 mL) of N-phenyl hydroxylamine (1.26 g, 11.6 mmol) is added dropwise over a 24 hr period. After heating an additional 12-24 hr, the mixture was allowed to cool and the volatiles were removed by evaporation at reduced pressure. Chromatography of the residue over silica gel and elution with pentane afforded phenyl 3-cyclohexenyl amine (>95% one isomer by NMR, GC/MS) in 15-25% yield based on the hydroxylamine. Later fractions contained aniline, azobenzene and azoxybenzene.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
1g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(2,6-dipicolinato)(HMPA)Mo(O)
Quantity
0.11 mmol
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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